molecular formula C12H15BrO2 B15329895 Ethyl 4-bromo-3-isopropylbenzoate

Ethyl 4-bromo-3-isopropylbenzoate

Cat. No.: B15329895
M. Wt: 271.15 g/mol
InChI Key: OQNZIFZHEOYMCF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-isopropylbenzoate is an organic compound characterized by a benzene ring substituted with a bromo group at the 4th position and an isopropyl group at the 3rd position, along with an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Esterification: The compound can be synthesized by first brominating 3-isopropylbenzoic acid to introduce the bromo group at the 4th position. Subsequently, the carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-bromobenzoic acid with propene in the presence of an aluminum chloride catalyst to introduce the isopropyl group, followed by esterification.

Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 4-isopropylbenzoic acid.

  • Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) are employed.

  • Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-bromo-3-isopropylbenzoic acid

  • Reduction: 4-isopropylbenzoic acid

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-bromo-3-isopropylbenzoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.

  • Biology: The compound is employed in biochemical assays and as a probe in molecular biology research.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 3-bromo-4-isopropylbenzoate: Similar structure but with the positions of the bromo and isopropyl groups reversed.

  • Ethyl 4-bromo-3-methylbenzoate: Similar but with a methyl group instead of an isopropyl group at the 3rd position.

Uniqueness: Ethyl 4-bromo-3-isopropylbenzoate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a bromo and an isopropyl group on the benzene ring provides distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 4-bromo-3-propan-2-ylbenzoate

InChI

InChI=1S/C12H15BrO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

OQNZIFZHEOYMCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)C(C)C

Origin of Product

United States

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